molecular formula C17H15ClN2O4 B15111999 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B15111999
M. Wt: 346.8 g/mol
InChI Key: SGOMYAMUJOJAHZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via cyclization reactions between hydrazide derivatives and carbonyl-containing reagents. Key steps include:

  • Hydrazide Formation :

    • 3,4,5-Trimethoxybenzoic acid undergoes esterification with methanol and sulfuric acid to form methyl 3,4,5-trimethoxybenzoate .

    • Subsequent reflux with hydrazine hydrate produces 3,4,5-trimethoxybenzohydrazide .

  • Oxadiazole Cyclization :

    • The hydrazide reacts with carbon disulfide and potassium hydroxide in methanol under reflux to yield 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol .

    • Chlorophenyl-thiomethyl substitution is introduced via nucleophilic displacement or coupling reactions to attach the 2-chlorophenylthio group.

Oxadiazole Ring Reactivity

Reaction TypeConditionsOutcomeCitation
Nucleophilic Substitution Alkylation with alkyl halidesSubstitution at the sulfur or nitrogen atoms of the oxadiazole ring.
Electrophilic Aromatic Substitution Nitration, halogenationLimited due to electron-withdrawing oxadiazole ring; occurs preferentially on aromatic substituents .
Hydrolysis Acidic or alkaline conditionsRing cleavage to form hydrazides or carboxylic acids .

Chlorophenyl and Trimethoxyphenyl Substituents

  • Chlorophenyl Group : Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions.

  • Trimethoxyphenyl Group : Stabilizes the oxadiazole ring via electron-donating methoxy groups; resistant to oxidation .

Biological Activity-Driven Reactions

The compound’s interactions with biological targets often involve non-covalent binding or metabolic transformations:

Target SystemReaction/InteractionOutcomeCitation
Enzyme Inhibition Binding to tubulin or kinasesDisruption of microtubule assembly or ATP-binding pockets via π-π stacking and hydrogen bonding .
Metabolic Oxidation Cytochrome P450 enzymesDemethylation of methoxy groups to hydroxyl derivatives.

Comparative Reactivity with Analogues

A comparison of reaction profiles with structurally similar compounds highlights the influence of substituents:

CompoundKey ReactionReactivity Difference vs. Target CompoundCitation
2-(4-Chlorophenyl)-5-(trimethoxyphenyl)-1,3,4-oxadiazoleHydrolysis under acidic conditionsFaster ring cleavage due to para-chloro orientation.
2-(Methylthio)-5-(methoxyphenyl)-1,3,4-oxadiazoleAlkylationHigher sulfur reactivity due to methylthio group.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV exposure leads to cleavage of the oxadiazole ring, forming nitroso intermediates .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media .

Key Reaction Mechanisms

  • Cyclization to Oxadiazole :

    Hydrazide+CS2KOH, MeOH1,3,4-Oxadiazole-2-thiol2-chlorophenylthiolTarget Compound[2]\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, MeOH}} \text{1,3,4-Oxadiazole-2-thiol} \xrightarrow{\text{2-chlorophenylthiol}} \text{Target Compound}[2]
  • Nucleophilic Substitution :

    Ar-Cl+NuAr-Nu+Cl(Ar = Aromatic ring)[6]\text{Ar-Cl} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Cl}^- \quad (\text{Ar = Aromatic ring})[6]

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research indicates that the compound may have anticancer and anti-inflammatory activities, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of three methoxy groups on the phenyl ring. These methoxy groups can influence the compound’s electronic properties, reactivity, and biological activity, potentially enhancing its effectiveness in various applications.

Biological Activity

The compound 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in various therapeutic areas based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN2O4C_{17}H_{15}ClN_2O_4 with a molecular weight of approximately 346.77 g/mol. Its structure features a chlorinated phenyl group and a trimethoxyphenyl group attached to an oxadiazole ring, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC17H15ClN2O4C_{17}H_{15}ClN_2O_4
Molecular Weight346.77 g/mol
InChIInChI=1S/C17H15ClN2O4
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented. Research indicates that these compounds can exert significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria . The presence of the chlorophenyl moiety enhances their interaction with microbial targets.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound does not adversely affect normal cell viability while promoting apoptosis in cancer cells . The compound's selectivity for cancer cells over normal cells is a critical aspect for its therapeutic potential.

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for their anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and pain receptors .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various oxadiazole derivatives on MCF-7 cells. Among them, a derivative similar to this compound exhibited an IC50 value of 15.63 µM, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry analysis confirmed that this compound significantly increased apoptotic markers in treated cells.

Case Study 2: Antibacterial Activity

In another investigation focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The results indicated that compounds with a similar structure demonstrated strong bactericidal effects against Staphylococcus spp., with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H15ClN2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-19-20-17(24-16)11-6-4-5-7-12(11)18/h4-9H,1-3H3

InChI Key

SGOMYAMUJOJAHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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